molecular formula C11H7ClN2O3 B2671449 1-(4-Chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid

1-(4-Chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid

Cat. No.: B2671449
M. Wt: 250.64 g/mol
InChI Key: ALSMZXGESQGWEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

WAY-271999 is a chemical compound known for its role as a c-Met kinase inhibitor. The compound has a molecular formula of C₁₁H₇ClN₂O₃ and a molecular weight of 250.64 g/mol . It is primarily used in biochemical research and has shown significant potential in various scientific applications.

Scientific Research Applications

WAY-271999 has a wide range of scientific research applications, including:

Preparation Methods

The synthesis of WAY-271999 involves several steps, typically starting with the preparation of the core structure followed by the introduction of functional groups. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves:

Industrial production methods for WAY-271999 are not widely documented, but they likely involve large-scale synthesis using similar steps with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

WAY-271999 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as amines or thiols.

Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

WAY-271999 exerts its effects by inhibiting the activity of c-Met kinase, a receptor tyrosine kinase involved in various cellular processes such as proliferation, survival, and migration. The compound binds to the active site of c-Met kinase, preventing its phosphorylation and subsequent activation of downstream signaling pathways. This inhibition can lead to reduced tumor growth and metastasis in cancer models .

Comparison with Similar Compounds

WAY-271999 is unique among c-Met kinase inhibitors due to its specific binding affinity and inhibitory potency. Similar compounds include:

    Crizotinib: Another c-Met kinase inhibitor with broader activity against multiple kinases.

    Cabozantinib: Inhibits c-Met as well as other receptor tyrosine kinases such as VEGFR and RET.

    Foretinib: A multi-kinase inhibitor targeting c-Met, VEGFR, and other kinases.

Compared to these compounds, WAY-271999 offers a more selective inhibition of c-Met kinase, making it a valuable tool in research focused on this specific target .

Properties

IUPAC Name

1-(4-chlorophenyl)-4-oxopyridazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O3/c12-7-1-3-8(4-2-7)14-6-5-9(15)10(13-14)11(16)17/h1-6H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSMZXGESQGWEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=O)C(=N2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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